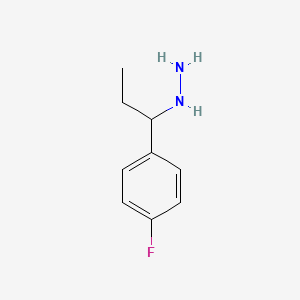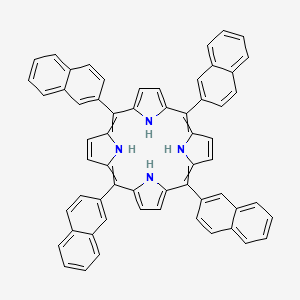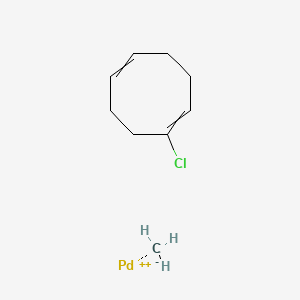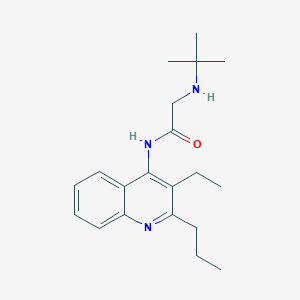![molecular formula C21H19N3OS B12447474 2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)
2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea group attached to a pyridin-3-ylmethyl moiety and a 2,2-diphenylacetyl group, making it a subject of interest in organic chemistry and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA typically involves the reaction of 2,2-diphenylacetyl chloride with pyridin-3-ylmethylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-scale reactors: To handle the increased volume of reactants.
Purification steps: Such as recrystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
科学研究应用
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Altering cellular pathways: Affecting signaling pathways to induce desired biological responses.
相似化合物的比较
Similar Compounds
3-(2,2-Diphenylacetyl)-1-(pyridin-2-ylmethyl)thiourea: Similar structure but with a pyridin-2-ylmethyl group.
3-(2,2-Diphenylacetyl)-1-(pyridin-4-ylmethyl)thiourea: Similar structure but with a pyridin-4-ylmethyl group.
Uniqueness
3-(2,2-DIPHENYLACETYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C21H19N3OS |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
2,2-diphenyl-N-(pyridin-3-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c25-20(24-21(26)23-15-16-8-7-13-22-14-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15H2,(H2,23,24,25,26) |
InChI 键 |
UNQHQJXFPSLUHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)




![1-Ethyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12447422.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B12447427.png)


![Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12447453.png)
![5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12447455.png)

![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
